2-(3-Nitrophenyl)-2-oxoethyl 3-[(2-methylpropanoyl)amino]benzoate
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Overview
Description
2-(3-Nitrophenyl)-2-oxoethyl 3-(isobutyrylamino)benzoate is an organic compound with a complex structure that includes both nitro and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 3-(isobutyrylamino)benzoate typically involves a multi-step process. One common method includes the esterification of 3-(isobutyrylamino)benzoic acid with 2-(3-nitrophenyl)-2-oxoethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems can be employed to increase yield and reduce reaction times. The use of high-throughput screening and optimization of reaction conditions can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-2-oxoethyl 3-(isobutyrylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are typical.
Major Products Formed
Oxidation: Amino derivatives of the compound.
Reduction: Carboxylic acids and alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-(3-Nitrophenyl)-2-oxoethyl 3-(isobutyrylamino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 3-(isobutyrylamino)benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Nitrophenyl)-2-oxoethyl benzoate
- 3-(Isobutyrylamino)benzoic acid
- 2-(3-Nitrophenyl)ethanol
Uniqueness
2-(3-Nitrophenyl)-2-oxoethyl 3-(isobutyrylamino)benzoate is unique due to the presence of both nitro and ester functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C19H18N2O6 |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 3-(2-methylpropanoylamino)benzoate |
InChI |
InChI=1S/C19H18N2O6/c1-12(2)18(23)20-15-7-3-6-14(9-15)19(24)27-11-17(22)13-5-4-8-16(10-13)21(25)26/h3-10,12H,11H2,1-2H3,(H,20,23) |
InChI Key |
OLOCYAZCDKXEMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC(=C1)C(=O)OCC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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